molecular formula C13H15ClF3NO2 B13547412 tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

Cat. No.: B13547412
M. Wt: 309.71 g/mol
InChI Key: WVFFWJMYJRQCHA-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate (CAS: 1647124-77-3) is a high-value chemical building block primarily used in synthetic organic and medicinal chemistry research. This compound, with the molecular formula C 13 H 15 ClF 3 NO 2 and a molecular weight of 309.71 g/mol, is characterized by two key functional groups: a tert-butoxycarbonyl (Boc) protected amine and a benzyl chloride moiety . The Boc group serves as a crucial protecting group for amines, allowing for selective deprotection under mild acidic conditions, which is essential in multi-step synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs) . The reactive chloromethyl group adjacent to the protected amine makes this compound a versatile electrophilic synthon. It is readily available for nucleophilic substitution reactions, enabling researchers to introduce the aniline derivative into more complex structures through alkylation, or to use it as a precursor for further functionalization, such as conversion to other valuable intermediates . The presence of the trifluoromethyl group on the phenyl ring is of significant interest in drug discovery, as this moiety can enhance a compound's metabolic stability, lipophilicity, and binding affinity . The compound has been identified as an key intermediate in pharmaceutical research, for example, in the synthesis of FXIa inhibitors, highlighting its relevance in the development of novel therapeutic agents . Physical characteristics: the solid has a melting point of 93 to 97 °C . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Hazard Statements: H302-H315-H319-H335 .

Properties

Molecular Formula

C13H15ClF3NO2

Molecular Weight

309.71 g/mol

IUPAC Name

tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C13H15ClF3NO2/c1-12(2,3)20-11(19)18-10-6-9(13(15,16)17)5-4-8(10)7-14/h4-6H,7H2,1-3H3,(H,18,19)

InChI Key

WVFFWJMYJRQCHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(chloromethyl)-5-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and control the reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism (e.g., ortho vs. meta chloromethyl) significantly alters steric and electronic profiles. The ortho isomer (target compound) exhibits higher reactivity in SN2 reactions due to proximity to the carbamate group .
  • Heterocyclic analogs (e.g., pyridine derivatives) introduce nitrogen-based polarity, enhancing solubility and target binding in drug candidates .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s synthesis achieves moderate yields (~40–60%), comparable to analogs in and .
  • Drug Development : Fluorinated carbamates, including the target compound, are prioritized in CNS drug design for their blood-brain barrier permeability .
  • Emerging Analogs : Pyridine-based carbamates () are gaining traction in antibiotic research due to improved aqueous solubility .

Biological Activity

Tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound belonging to the carbamate class. This compound is characterized by the presence of a tert-butyl group, a chloromethyl group, and a trifluoromethyl-substituted phenyl moiety. Its chemical formula is C13H15ClF3NO2C_{13}H_{15}ClF_3NO_2 and it has been investigated for its potential biological activity, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure  Insert structural diagram here \text{Chemical Structure }\text{ Insert structural diagram here }

Key Properties:

  • Molecular Weight: 309.71 g/mol
  • CAS Number: 1647124-77-3
  • Solubility: Not specified in the available literature.

The biological activity of this compound is largely attributed to its unique functional groups. The chloromethyl group is known to undergo nucleophilic substitution reactions, making it reactive towards various biological nucleophiles such as amines and thiols. The trifluoromethyl group enhances the compound's stability and lipophilicity, influencing its interaction with biological membranes and macromolecules.

Enzymatic Reactions

Research has shown that this compound can be involved in enzymatic reactions, particularly in kinetic resolution processes. For instance, it has been utilized in lipase-catalyzed transesterification reactions, which are crucial for the production of optically pure enantiomers in pharmaceutical applications.

Interaction with Biological Targets

Studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. For example, the inclusion of a trifluoromethyl group in similar structures has been shown to increase potency against certain biological targets by improving binding affinity and selectivity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesUnique Characteristics
Methyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamateMethyl group instead of tert-butylLower lipophilicity
Ethyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamateEthyl group instead of tert-butylModerate lipophilicity
Tert-butyl N-[2-(fluoromethyl)-5-(trifluoromethyl)phenyl]carbamateFluoromethyl instead of chloromethylDifferent reactivity due to fluorine's properties

Case Studies

  • Kinetic Resolution Using Lipases:
    • A study highlighted the use of this compound in the kinetic resolution of chiral alcohols via lipase-catalyzed transesterification. The results demonstrated high enantioselectivity and yield, emphasizing its utility in synthesizing chiral pharmaceuticals.
  • Antimicrobial Activity:
    • Preliminary investigations into the antimicrobial properties of this compound have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group appears to enhance its antibacterial efficacy compared to non-fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for tert-butyl N-[2-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting chloromethyl intermediates with tert-butyl carbamoyl chloride under basic conditions (e.g., using potassium carbonate or TMAD as a catalyst in THF at 0–25°C). Reaction progress is monitored via TLC or HPLC, with typical retention times around 1.01 minutes under SQD-FA05 conditions .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the chloromethyl group. Use inert gas purging (N₂/Ar) to stabilize reactive intermediates.

Q. How should researchers handle stability and storage of this compound?

  • Methodology : Store at –20°C in airtight, light-resistant containers under inert gas. Stability studies indicate no decomposition under recommended storage, but accelerated testing (e.g., 40°C/75% RH for 14 days) is advised for long-term projects. Monitor via HPLC for purity degradation .
  • Safety : Avoid exposure to moisture, strong acids/bases, or oxidizing agents due to the reactivity of the chloromethyl group .

Q. What analytical techniques are suitable for characterizing this compound?

  • Techniques :

  • LCMS : Confirm molecular ion peaks (e.g., m/z 1011 [M+H]+ in Example 429 ).
  • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~1.01 minutes) .
  • NMR : Analyze aromatic protons (δ 7.2–8.1 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
    • Data Interpretation : Cross-reference with spectral databases (e.g., PubChem, ECHA) to validate structural assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group into the phenyl ring?

  • Methodology :

  • Use Ullmann coupling or directed ortho-metalation with CuI catalysts to install the trifluoromethyl group.
  • Monitor reaction efficiency via <sup>19</sup>F NMR to track fluorinated intermediates .
    • Troubleshooting : If yields are low (<50%), consider using fluorinated solvents (e.g., DMF or 1,4-dioxane) to stabilize electron-deficient intermediates .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Approach :

  • Perform solubility screening in solvents like THF, DCM, and acetonitrile under controlled temperatures (20–40°C).
  • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .
    • Case Study : Conflicting solubility data may arise from polymorphic forms. Conduct X-ray crystallography to identify dominant crystal structures .

Q. How can computational modeling predict the reactivity of the chloromethyl moiety in cross-coupling reactions?

  • Methodology :

  • Use DFT calculations (e.g., Gaussian 09) to model the energy barriers for SN2 displacement at the chloromethyl site.
  • Validate predictions with experimental kinetic studies (e.g., tracking chloride release via ion chromatography) .
    • Application : Predict regioselectivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by analyzing frontier molecular orbitals .

Q. What safety protocols are critical for handling hazardous intermediates during scale-up?

  • Engineering Controls :

  • Use fume hoods with HEPA filters and static mixing reactors to minimize aerosol formation.
  • Implement quench protocols for excess chloromethyl intermediates (e.g., NaOH/EtOH solutions) .
    • PPE : Wear nitrile gloves, sealed goggles, and Tyvek suits to prevent dermal exposure .

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